Potassium O-pentyl carbonodithioate-d5

Mass Spectrometry Internal Standard Isotopic Labeling

Quantifying amyl xanthate in environmental or process water by LC-MS/MS is challenged by ion suppression and matrix effects that unlabeled internal standards cannot correct. Potassium O-pentyl carbonodithioate-d5 solves this with a +5 Da mass shift, enabling co-elution and interference-free quantitation. • +5 Da mass shift eliminates isotopic interference from native ¹³C/³⁴S species • Co-elutes with target analyte under standard reverse-phase U/HPLC conditions • ≥98% purity; stable long-term at -20 °C; ships at ambient temperature

Molecular Formula C6H11KOS2
Molecular Weight 207.4 g/mol
Cat. No. B12381144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium O-pentyl carbonodithioate-d5
Molecular FormulaC6H11KOS2
Molecular Weight207.4 g/mol
Structural Identifiers
SMILESCCCCCOC(=S)[S-].[K+]
InChIInChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1/i1D3,2D2;
InChIKeyYIBBMDDEXKBIAM-LUIAAVAXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium O-Pentyl Carbonodithioate-d5: Technical Baseline


Potassium O-pentyl carbonodithioate-d5, also known as Potassium amylxanthate-d5, is a deuterium-labeled organosulfur compound belonging to the xanthate class . It is a stable isotope-labeled (SIL) analog of the widely used industrial flotation reagent potassium amyl xanthate (PAX), where five hydrogen atoms on the pentyl chain are replaced with deuterium, increasing the molecular weight from 202.37 g/mol to approximately 207.41 g/mol . This isotopic substitution preserves the chemical and physical properties of the parent compound while creating a distinct mass shift of +5 Da, which is fundamental to its utility as an internal standard (IS) in mass spectrometry-based quantitative analysis [1].

Why Deuterated Internal Standard Is Necessary


In analytical chemistry, the internal standard (IS) method is the gold standard for correcting variability in sample preparation, extraction efficiency, and instrument response, thereby achieving high-precision quantification [1]. While unlabeled potassium amyl xanthate or other structurally similar xanthates (e.g., potassium ethyl xanthate) could theoretically serve as IS, they are subject to the same analytical interferences and matrix effects as the target analyte, offering no correction for ion suppression or enhancement [2]. A deuterated IS, specifically the +5 Da mass shift of Potassium O-pentyl carbonodithioate-d5, provides a chemically identical but spectrometrically distinct species that co-elutes with the analyte, normalizing for these variabilities and ensuring method accuracy and reproducibility [3]. The selection of this specific isotopic label is not arbitrary; it is dictated by the need to avoid isotopic interference from naturally occurring 13C or 34S isotopes, which would compromise quantification limits, a problem that a non-isotopic analog cannot solve [4].

Potassium O-Pentyl Carbonodithioate-d5: Key Quantitative Evidence


Mass Differentiation for Internal Standard Use

Potassium O-pentyl carbonodithioate-d5 provides a distinct +5 Da mass shift relative to its unlabeled analog, potassium O-pentyl carbonodithioate, due to the replacement of five hydrogen atoms with deuterium . This mass difference is critical for chromatographic co-elution and mass spectrometric differentiation, enabling the deuterated compound to serve as an internal standard for accurate quantification of the unlabeled analyte in complex matrices [1].

Mass Spectrometry Internal Standard Isotopic Labeling

Chromatographic Co-Elution Advantage

Deuterated internal standards, like Potassium O-pentyl carbonodithioate-d5, are designed to co-elute with their non-deuterated counterparts under standard reverse-phase liquid chromatography (LC) or gas chromatography (GC) conditions [1]. This is a direct advantage over structural analogs, which often exhibit different retention times, leading to differential matrix effects and compromised quantification accuracy [2]. The penta-deuterated amyl chain ensures near-identical hydrophobicity and interaction with stationary phases as the unlabeled analyte.

LC-MS GC-MS Chromatography

pH-Dependent Stability Profile

The stability of Potassium O-pentyl carbonodithioate-d5 is expected to mirror that of its unlabeled parent compound, potassium amyl xanthate (PAX). PAX exhibits a complex stability profile dependent on pH, with maximum stability observed in alkaline conditions [1]. The half-life of purified amylxanthate is significantly longer in the pH range of 9-10 compared to acidic media (pH <5), where it decomposes rapidly to carbon disulfide and amyl alcohol [2]. This class-level inference is critical for establishing proper sample handling and storage protocols for the deuterated IS, ensuring it does not degrade before use and compromise quantification.

Stability pH Dependence Xanthate Degradation

Potassium O-Pentyl Carbonodithioate-d5: Recommended Applications


Amyl Xanthate Quantification in Environmental Water

In environmental monitoring, accurately quantifying amyl xanthate (a common mining flotation reagent) in complex water matrices is challenged by ion suppression and matrix effects. Potassium O-pentyl carbonodithioate-d5, added as an internal standard prior to sample filtration and injection, co-elutes with the target analyte and undergoes the same ionization process. By calculating the analyte-to-IS peak area ratio, the method corrects for these variabilities, enabling precise quantification at low concentrations (e.g., ng/L to µg/L range) using UPLC-MS/MS [1].

Method Validation for Industrial Process Monitoring

For mining operations or chemical manufacturing where the concentration of potassium amyl xanthate must be controlled, the deuterated analog serves as a critical component of a robust analytical method. Its use as an internal standard is essential for meeting regulatory or internal quality control requirements for method accuracy, precision, and reproducibility. The stability of the IS, particularly its known degradation profile in acidic solutions, informs sample preservation protocols (e.g., maintaining alkaline pH) to ensure reliable data from the plant floor to the laboratory [2].

Metabolic Tracing of Xanthate Degradation Pathways

While the parent compound is primarily an industrial chemical, the deuterated analog Potassium O-pentyl carbonodithioate-d5 can be employed as a stable isotope tracer in in vitro studies to investigate the metabolic fate or degradation pathways of xanthates. Its distinct mass (+5 Da) allows it to be distinguished from the unlabeled compound and its metabolites using high-resolution mass spectrometry, providing insights into its stability and transformation in simulated environmental or biological conditions [3].

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